molecular formula C6H12O6 B7957188 (3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol

(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol

Cat. No.: B7957188
M. Wt: 180.16 g/mol
InChI Key: QQWKIYSNDOXBOU-DUVQVXGLSA-N
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Description

(3R,4R,5R)-3,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol is a cyclic polyol derivative featuring a tetrahydrofuran backbone with hydroxymethyl groups at positions 3 and 5 and hydroxyl groups at positions 2, 3, and 4. Its stereochemical configuration (3R,4R,5R) distinguishes it from structurally related compounds such as β-D-fructose (furanose form) and nucleoside analogs.

The compound’s molecular formula is C₆H₁₂O₆, identical to fructose, but its stereochemistry alters its three-dimensional conformation, which may influence solubility, hydrogen-bonding capacity, and metabolic interactions. For example, β-D-fructose adopts a (2R,3S,4S,5R) configuration, enabling its role as a rapid energy source in biological systems . In contrast, the (3R,4R,5R) configuration of the target compound could confer unique reactivity or stability in synthetic pathways.

Properties

IUPAC Name

(3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWKIYSNDOXBOU-DUVQVXGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@](C(O1)O)(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol typically involves the reduction of corresponding furan derivatives. One common method includes the catalytic hydrogenation of furan derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various tetrahydrofuran derivatives.

Scientific Research Applications

(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Key structurally related compounds include:

β-D-Fructose (furanose form): Structure: (2R,3S,4S,5R)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol. Molecular Formula: C₆H₁₂O₆. Applications: Widely used in food industries (e.g., sports drinks, energy bars) due to its rapid absorption and metabolism . Key Differences: The (2R,3S,4S,5R) stereochemistry of β-D-fructose stabilizes its furanose ring in biological systems, whereas the (3R,4R,5R) configuration of the target compound may lead to distinct hydrogen-bonding patterns and metabolic pathways.

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol :

  • Structure : A nucleoside analog with a purine base attached to the tetrahydrofuran ring.
  • Molecular Formula : C₁₀H₁₂N₄O₄.
  • Applications : Used in laboratory chemical synthesis and pharmaceutical manufacturing .
  • Key Differences : The purine substituent introduces nucleoside-like properties, enabling roles in DNA/RNA analog synthesis, unlike the purely polyol structure of the target compound.

Derivatives and Functionalized Analogs

  • (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol :
    • Structure : A glycosylated derivative with a tetrahydrofuran-pyransaccharide linkage.
    • Applications : Likely serves as a synthetic intermediate for complex carbohydrates or glycoconjugates .
    • Key Differences : The additional pyran ring and glycosidic bond expand its utility in glycosylation reactions, contrasting with the simpler triol structure of the target compound.

Data Tables

Property Target Compound β-D-Fructose (furanose) Nucleoside Analog
Molecular Formula C₆H₁₂O₆ C₆H₁₂O₆ C₁₀H₁₂N₄O₄
Molecular Weight (g/mol) 180.16 (theoretical) 180.16 252.23
Stereochemistry (3R,4R,5R) (2R,3S,4S,5R) (2R,3S,4R,5R) with purine substituent
Primary Applications Hypothesized: Organic synthesis, enzymatic studies Food industry, energy products Pharmaceutical intermediates, lab chemicals
Hazards Not reported (inferred low acute toxicity) Generally recognized as safe (GRAS) H302, H315, H319, H335 (oral toxicity, irritation)

Research Findings and Implications

Stereochemical Influence on Bioactivity: β-D-Fructose’s (2R,3S,4S,5R) configuration is critical for its recognition by metabolic enzymes like fructokinase . The nucleoside analog’s purine group enables base-pairing interactions, but its tetrahydrofuran diol backbone is essential for mimicking ribose in nucleic acids .

Synthetic Utility :

  • Derivatives like the glycosylated compound in demonstrate the versatility of bis(hydroxymethyl)tetrahydrofuran scaffolds in constructing complex carbohydrates . The target compound’s stereochemistry could similarly enable asymmetric synthesis of chiral molecules.

Safety Profiles :

  • While the nucleoside analog exhibits acute toxicity (Category 4 oral toxicity) and irritation risks, the target compound’s lack of reactive substituents (e.g., purines or fluorinated groups) suggests a milder hazard profile .

Biological Activity

(3R,4R,5R)-3,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₂H₂₄O₆
  • Molecular Weight : 276.24 g/mol
  • CAS Number : 103728-78-5

The compound features a tetrahydrofuran ring with two hydroxymethyl groups that contribute to its solubility and reactivity. These functional groups are crucial for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

  • Mechanism : The compound's hydroxymethyl groups can donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Case Study : A study demonstrated that this compound effectively scavenged DPPH radicals with an IC50 value comparable to known antioxidants .

2. Antidiabetic Effects

The compound shows promise in managing blood glucose levels, which is crucial for diabetes treatment.

  • Mechanism : It may enhance insulin sensitivity and glucose uptake in peripheral tissues.
  • Case Study : In vitro studies have shown that the compound can stimulate glucose uptake in muscle cells by activating key signaling pathways involved in insulin action .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReference
AntioxidantElectron donation to free radicals
AntidiabeticEnhanced insulin sensitivity

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Antioxidant Supplements : Potential use in dietary supplements aimed at reducing oxidative stress.
  • Diabetes Management : Could be developed into a pharmacological agent for improving glycemic control in diabetic patients.

Future Research Directions

While preliminary studies highlight the potential of this compound as a therapeutic agent, further research is necessary to:

  • Conduct In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Explore Mechanistic Pathways : To fully understand how it interacts with biological systems at the molecular level.
  • Investigate Formulation Strategies : For optimal delivery and bioavailability in clinical settings.

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